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Compound of Interest

Compound Name: 4,4'-(Propane-1,3-diyl)diphenol

Cat. No.: B8817238

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4,4'-(Propane-1,3-diyl)diphenol, a
member of the bisphenol family of chemical compounds. While structurally related to the well-
studied Bisphenol A (BPA), this particular isomer, characterized by a propane-1,3-diyl linkage
between the two hydroxyphenyl groups, is significantly less documented in scientific literature.
This guide consolidates the available information on its synonyms, chemical properties, and
potential biological activities, drawing inferences from the broader class of bisphenol analogues
where specific data is lacking. The content is intended to serve as a foundational resource for
researchers and professionals in drug development and related scientific fields.

Chemical Identity and Synonyms

4,4'-(Propane-1,3-diyl)diphenol is a distinct chemical entity with several synonyms. Clarity in
nomenclature is crucial for accurate literature searching and experimental design. The primary
and alternative names for this compound are listed below.
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Nomenclature Type Name

Systematic Name 4,4'-(Propane-1,3-diyl)diphenol
IUPAC Name 4-[3-(4-hydroxyphenyl)propyl]phenol
CAS Number 290-78-8

Other Synonyms 1,3-Bis(4-hydroxyphenyl)propane

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior
in biological and chemical systems. The table below summarizes the key computed properties
for 4,4'-(Propane-1,3-diyl)diphenol.

Property Value Source
Molecular Formula C15H1602 PubChem
Molecular Weight 228.29 g/mol PubChem
XLogP3-AA (Predicted) 3.7 PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor

Count 2 PubChem
Rotatable Bond Count 4 PubChem
Exact Mass 228.115029749 g/mol PubChem
Monoisotopic Mass 228.115029749 g/mol PubChem
Topological Polar Surface Area  40.5 A2 PubChem
Heavy Atom Count 17 PubChem

Experimental Protocols
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Detailed experimental protocols specifically for the synthesis and biological analysis of 4,4'-
(Propane-1,3-diyl)diphenol are not extensively reported in publicly available literature.
However, a general synthetic approach for bisphenol analogues can be conceptualized based
on established organic chemistry principles.

Representative Synthesis of a Bisphenol Analogue

The synthesis of bisphenols typically involves the acid-catalyzed condensation of a phenol with
a ketone or aldehyde. For 4,4'-(Propane-1,3-diyl)diphenol, a plausible synthetic route would
involve the reaction of phenol with a suitable three-carbon linking agent under acidic
conditions. A more direct analogue for a synthetic protocol is the preparation of 2,2'-[(Propane-
1,3-diyldioxy)bis(nitriloethylidyne)]diphenol, which involves the reaction of 2'-
hydroxyacetophenone with 1,3-bis(aminooxy)propane[1].

Reaction: Condensation of 2'-hydroxyacetophenone with 1,3-bis(aminooxy)propane.

Procedure:

Dissolve 2'-hydroxyacetophenone (2.01 mmol) in ethanol (5 ml).

Add a solution of 1,3-bis(aminooxy)propane (1.00 mmol) in ethanol (3 ml).

Stir the reaction mixture at 328 K for 3 hours.

Cool the mixture to room temperature to allow for the formation of a precipitate.

Filter the precipitate and wash sequentially with ethanol and a 1:4 mixture of ethanol/hexane.

Dry the product under vacuum.

This procedure yields the desired bisoxime ligand. While not a direct synthesis of 4,4'-
(Propane-1,3-diyl)diphenol, it illustrates a common strategy for creating a propane-1,3-diyl
linkage between two phenolic moieties.
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A representative synthetic workflow for a bisphenol analogue.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of 4,4'-(Propane-1,3-
diyl)diphenol are scarce. However, as a bisphenol, it is plausible that it may exhibit endocrine-
disrupting properties, similar to other compounds in this class. The primary mechanism of
action for many bisphenols is their interaction with nuclear hormone receptors, particularly
estrogen receptors (ERa and ERp).

Bisphenols can act as agonists or antagonists of these receptors, thereby interfering with
normal endocrine signaling. This can lead to a cascade of downstream effects on gene
expression and cellular function. The structural differences between various bisphenol
analogues, including the nature of the bridging alkyl group, can influence their binding affinity
and functional activity at these receptors.

The following diagram illustrates a hypothetical signaling pathway for a generic bisphenol
compound acting as an estrogen receptor agonist. It is important to note that the specific
activity and potency of 4,4'-(Propane-1,3-diyl)diphenol in this pathway have not been
experimentally determined.
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A hypothetical signaling pathway for a bisphenol compound.
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Conclusion

4,4'-(Propane-1,3-diyl)diphenol is a structurally defined isomer of bisphenol for which there is
a notable lack of comprehensive technical data in the public domain. While its fundamental
physicochemical properties can be predicted, detailed experimental protocols and a clear
understanding of its biological activity and mechanism of action are yet to be established.
Based on its structural similarity to other bisphenols, it is reasonable to hypothesize that it may
possess endocrine-disrupting capabilities through interaction with nuclear hormone receptors.
Further research is required to elucidate the specific toxicological and pharmacological profile
of this compound. This guide serves as a starting point for researchers, highlighting the current
knowledge gaps and providing a framework for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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